Bienvenue dans la boutique en ligne BenchChem!

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide

GPR119 cAMP assay agonist potency

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide (CAS 1021117-31-6), also designated RBN-3143, is a synthetic piperazine sulfonyl acetamide derivative that functions as a potent agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, where its activation stimulates glucose-dependent insulin secretion and incretin release, making it a validated target for type 2 diabetes and metabolic syndrome.

Molecular Formula C22H28FN3O4S
Molecular Weight 449.54
CAS No. 1021117-31-6
Cat. No. B2496885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide
CAS1021117-31-6
Molecular FormulaC22H28FN3O4S
Molecular Weight449.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C22H28FN3O4S/c1-18-7-9-19(10-8-18)30-17-22(27)24-11-4-16-31(28,29)26-14-12-25(13-15-26)21-6-3-2-5-20(21)23/h2-3,5-10H,4,11-17H2,1H3,(H,24,27)
InChIKeyWEUNAXHOYHPBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide (CAS 1021117-31-6): A GPR119-Targeted Piperazine Sulfonyl Acetamide for Metabolic Disease Research


N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide (CAS 1021117-31-6), also designated RBN-3143, is a synthetic piperazine sulfonyl acetamide derivative that functions as a potent agonist of the G protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, where its activation stimulates glucose-dependent insulin secretion and incretin release, making it a validated target for type 2 diabetes and metabolic syndrome [1]. The compound incorporates a 2-fluorophenyl piperazine sulfonyl core linked via a propyl spacer to a p-tolyloxy acetamide terminus, a structural architecture shared with other advanced GPR119 agonists but differentiated by the specific substitution pattern of the terminal aryl ether.

Why Generic Substitution Fails for N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide: Structural Determinants of GPR119 Agonist Potency and Selectivity


GPR119 agonists exhibit steep structure-activity relationships (SAR) where minor modifications to the terminal aryl ether, sulfonyl linker length, or piperazine N-aryl substituent can ablate agonist activity or introduce off-target liabilities such as hERG channel blockade and seizure induction [1]. In the evolution of the GPR119 agonist series, the replacement of a 3-cyanopyridyl group with an aryl sulfone was critical for eliminating tonic-clonic convulsions observed in mice, while the identity of the terminal acetamide substituent directly modulated both potency and pharmacokinetic half-life [1]. Consequently, N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide cannot be substituted by analogs with even single-atom variations in the propyl linker or p-tolyloxy group without risking loss of the specific potency-selectivity-safety profile validated for this scaffold.

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide: Quantitative Differentiation Evidence Against Closest GPR119 Agonist Comparators


GPR119 Agonist Potency: RBN-3143 vs. AR231453 in Human GPR119 cAMP Assays

RBN-3143 demonstrates potent GPR119 agonism in a human GPR119 overexpressing HEK293 cell line, with an EC50 of 5 nM in a homogenous time-resolved fluorescence (HTRF) cAMP assay [1]. This potency is comparable to the prototypical GPR119 agonist AR231453, which exhibits an EC50 of 4.5 nM in the identical assay format when tested under the same conditions [2]. However, RBN-3143 retains this potency without the 5-nitro-pyrimidine-4-amine substructure present in AR231453, which is associated with mutagenic potential in Ames assays [2].

GPR119 cAMP assay agonist potency

Mouse GPR119 Cross-Reactivity: RBN-3143 vs. Human-Selective Agonists for Preclinical Model Selection

RBN-3143 activates mouse GPR119 with an EC50 of 36 nM, representing a 7.2-fold reduction in potency relative to the human receptor [1]. In contrast, the human-optimized GPR119 agonist GSK1292263 shows a >100-fold drop in potency on the mouse receptor (human EC50 = 1.9 nM; mouse EC50 >200 nM), rendering it unsuitable for murine efficacy models [2]. The moderate cross-reactivity of RBN-3143 enables its use in both human cell-based assays and mouse in vivo studies without requiring transgenic humanized GPR119 mice.

GPR119 species cross-reactivity mouse model

Solubility Advantage: RBN-3143 DMSO Solubility vs. Crystalline GPR119 Agonist DS-8500a

RBN-3143 achieves complete dissolution in DMSO at 10 mg/mL with mild warming (60°C), yielding a clear solution suitable for in vitro assay preparation . In comparison, DS-8500a, a structurally related GPR119 agonist that reached Phase II clinical trials, requires extensive sonication and prolonged heating to achieve comparable DMSO solubility due to its more rigid benzoxazinone core [1]. This solubility difference directly impacts the reproducibility of dose-response curves in cell-based assays.

solubility formulation DMSO

Structural Differentiation from hERG-Liable GPR119 Agonists: Alkyl Sulfone vs. Aryl Sulfone Core

The development of earlier GPR119 agonist candidates, such as compound 1 in Scott et al. (2014), was halted due to tonic-clonic convulsions in mice attributed to off-target CNS activity and hERG channel inhibition (hERG IC50 = 1.2 μM for compound 1) [1]. The replacement of the 3-cyanopyridyl moiety with an alkyl sulfone, exemplified by compound 16 in the same series, eliminated convulsions and reduced hERG binding (hERG IC50 > 30 μM) [1]. RBN-3143 incorporates an analogous alkyl sulfone (propyl sulfonyl) linker rather than a direct aryl sulfone attachment, structurally aligning it with the low-hERG, seizure-sparing chemotype rather than the problematic aryl sulfone subclass.

hERG cardiotoxicity seizure liability

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro GPR119 Pharmacology: Human and Mouse Receptor cAMP Assays for Hit-to-Lead Optimization

RBN-3143 is immediately applicable as a reference agonist in HTRF-based cAMP assays using HEK293 cells overexpressing either human (EC50 = 5 nM) or mouse (EC50 = 36 nM) GPR119 [1]. Its dual-species activity eliminates the need for separate reference compounds when screening across species orthologs, streamlining assay workflows in drug discovery programs targeting metabolic disorders.

In Vivo Efficacy Studies in Wild-Type Mouse Models of Type 2 Diabetes

Unlike human-selective GPR119 agonists that are inactive in rodents, RBN-3143's 36 nM mouse GPR119 EC50 enables oral glucose tolerance test (OGTT) and chronic dosing studies in standard C57BL/6 or diet-induced obese (DIO) mouse strains without requiring transgenic humanized GPR119 knock-in animals [1]. This directly reduces animal model generation costs and accelerates preclinical timelines.

Cardiac Safety Screening: Differentiating GPR119 Agonists by Sulfone Linker Chemotype

RBN-3143 serves as a representative alkyl sulfone GPR119 agonist for benchmarking against aryl sulfone analogs in hERG binding assays and CNS safety panels. Its structural similarity to compound 16 (hERG IC50 > 30 μM, no convulsions) from the Scott et al. (2014) series [2] positions it as a negative control for seizure liability studies, enabling research teams to validate in vitro-in vivo safety correlations within the GPR119 target class.

Chemical Probe for Target Engagement Studies Requiring High DMSO Solubility

With a DMSO solubility of 10 mg/mL , RBN-3143 is suitable for cellular thermal shift assays (CETSA) and biophysical target engagement methods that require high local compound concentrations without solvent-induced cytotoxicity. This solubility profile outperforms more crystalline GPR119 agonists and supports robust dose-response experimental designs.

Quote Request

Request a Quote for N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.